Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate
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Overview
Description
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate is an organic compound with the molecular formula C10H14O3. It is a clear liquid that ranges in color from colorless to pale yellow or pale red . This compound is known for its fruity, nutty aroma and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate can be achieved through several methods. One common approach involves the reduction of lactone followed by selective epoxidation of the olefin in the cyclopentenol ring . Another method includes the Johnson-Claisen rearrangement, which optimizes the yield of an intermediate, methyl 2-(2-methylene-3-oxo-5-((triisopropylsilyl)oxy)cyclopentyl)acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a pharmacologically important subunit of cross-conjugated cyclopentenone prostaglandins.
Medicine: Its derivatives are studied for their potential anticancer properties.
Industry: It is used in the production of fragrances and flavorings due to its fruity aroma.
Mechanism of Action
The mechanism of action of Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate involves the formation of covalent bonds with the SH groups of core proteins through Michael addition. This interaction leads to the loss of basic biochemical functions of the proteins, manifesting its bioactivity . The compound’s moderate chemical stability poses challenges in developing clinically acceptable drugs based on it .
Comparison with Similar Compounds
Similar Compounds
Methyl (5-oxocyclopent-1-en-1-yl)acetate: This compound has a similar structure but differs in the position of the methyl group.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: Known for its use in fragrances, this compound has a different ring structure.
Uniqueness
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its role as a subunit in pharmacologically important compounds further highlights its significance in scientific research .
Properties
CAS No. |
64140-92-7 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-(2-methyl-5-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C9H12O3/c1-6-3-4-8(10)7(6)5-9(11)12-2/h3-5H2,1-2H3 |
InChI Key |
BKYLKYCUGLTFMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)CC(=O)OC |
Origin of Product |
United States |
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